molecular formula C6H11NSSn B13996974 Trimethyl(1,3-thiazol-4-yl)stannane

Trimethyl(1,3-thiazol-4-yl)stannane

Cat. No.: B13996974
M. Wt: 247.94 g/mol
InChI Key: VHJCCUHGYFGVCO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Trimethyl(1,3-thiazol-4-yl)stannane typically involves the reaction of a thiazole derivative with a trimethylstannylating agent. One common method is the reaction of 4-bromo-1,3-thiazole with trimethyltin chloride in the presence of a palladium catalyst under an inert atmosphere . The reaction conditions often include a solvent such as tetrahydrofuran (THF) and a base like triethylamine to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction parameters, such as temperature, pressure, and reaction time, are optimized to ensure high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions: Trimethyl(1,3-thiazol-4-yl)stannane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring .

Mechanism of Action

The mechanism of action of Trimethyl(1,3-thiazol-4-yl)stannane involves its interaction with biological molecules. The thiazole ring can engage in various biochemical pathways, while the trimethylstannyl group can modulate the compound’s reactivity and binding affinity. The compound may target specific enzymes or receptors, leading to alterations in cellular processes .

Comparison with Similar Compounds

Uniqueness: Trimethyl(1,3-thiazol-4-yl)stannane is unique due to its specific substitution pattern on the thiazole ring, which can influence its chemical reactivity and biological activity. The position of the trimethylstannyl group plays a crucial role in determining the compound’s properties and applications .

Properties

Molecular Formula

C6H11NSSn

Molecular Weight

247.94 g/mol

IUPAC Name

trimethyl(1,3-thiazol-4-yl)stannane

InChI

InChI=1S/C3H2NS.3CH3.Sn/c1-2-5-3-4-1;;;;/h2-3H;3*1H3;

InChI Key

VHJCCUHGYFGVCO-UHFFFAOYSA-N

Canonical SMILES

C[Sn](C)(C)C1=CSC=N1

Origin of Product

United States

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